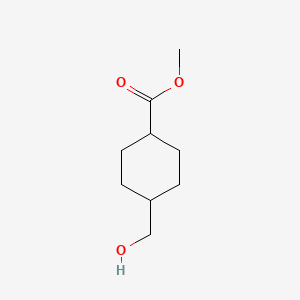
Tris(dibenzylideneacetone)platinum(0)
Descripción general
Descripción
Tris(dibenzylideneacetone)platinum(0) is a complex of palladium (0) with dibenzylideneacetone (dba). It is a dark-purple/brown solid, which is modestly soluble in organic solvents . It is the most widely used Pd0 precursor complex in synthesis and catalysis, particularly as a catalyst for various coupling reactions .
Synthesis Analysis
Tris(dibenzylideneacetone)platinum(0) is known for its high reactivity and ability to facilitate oxidative addition reactions. It is prepared by reacting palladium salts with dibenzylideneacetone ligands .Molecular Structure Analysis
The molecular formula of Tris(dibenzylideneacetone)platinum(0) is (C6H5CH=CHCOCH=CHC6H5)3Pd2 . The compound is known for its high reactivity and ability to facilitate oxidative addition reactions .Chemical Reactions Analysis
Tris(dibenzylideneacetone)platinum(0) acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination .Physical And Chemical Properties Analysis
Tris(dibenzylideneacetone)platinum(0) is a dark-purple/brown solid, which is modestly soluble in organic solvents .Aplicaciones Científicas De Investigación
Catalyst for Coupling Reactions
Tris(dibenzylideneacetone)platinum(0) is widely used as a catalyst for various coupling reactions . These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules.
Precursor for Palladium-Catalyzed Carbon-Nitrogen Bond Formation
This compound serves as a catalyst precursor for palladium-catalyzed carbon-nitrogen bond formation . This is a key process in the synthesis of many organic compounds, particularly in the pharmaceutical industry.
Conversion of Aryl Chlorides
Tris(dibenzylideneacetone)platinum(0) is used in the conversion of aryl chlorides . This is an important step in the synthesis of a wide range of organic compounds.
Synthesis of Epoxides
This compound is used as a catalyst in the synthesis of epoxides . Epoxides are a type of cyclic ether that are used in a variety of applications, from the production of plastics and resins to pharmaceuticals.
Alpha-Arylation of Ketones
Tris(dibenzylideneacetone)platinum(0) is used in the alpha-arylation of ketones . This reaction is a key step in the synthesis of many biologically active compounds.
Synthesis of Functionalized Multiwalled Carbon Nanotube-Palladium Complexes
Tris(dibenzylideneacetone)platinum(0) is used in the synthesis of functionalized multiwalled carbon nanotube-palladium complexes . These complexes have potential applications in catalysis and materials science.
Synthesis of Nanosized Palladium Phosphides
This compound is used in the synthesis of nanosized palladium phosphides . These materials have potential applications in catalysis and energy storage.
Preparation of Palladium Triphenylphosphine Carbonyl Cluster Complexes
Tris(dibenzylideneacetone)platinum(0) is used in the preparation of palladium triphenylphosphine carbonyl cluster complexes . These complexes are used in a variety of applications, including catalysis and materials science.
Mecanismo De Acción
Target of Action
Tris(dibenzylideneacetone)platinum(0), also known as MFCD22666053, is a complex of platinum(0) with dibenzylideneacetone . It is primarily used as a catalyst in various organic reactions . The compound’s primary targets are the reactants in these reactions, facilitating their transformation into desired products .
Mode of Action
MFCD22666053 is known for its high reactivity and ability to facilitate oxidative addition reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those related to organic synthesis . For instance, it is used in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles and cross-coupling of aryl halides with aryl boronic acids . It also plays a role in the synthesis of epoxides, alpha-arylation of ketones, and site-selective benzylic sp3 palladium-catalyzed direct arylation .
Result of Action
The primary result of MFCD22666053’s action is the facilitation of various organic reactions . By acting as a catalyst, it accelerates these reactions and helps achieve the desired products more efficiently . In some cases, it has been shown to reduce cell proliferation by inhibiting the activation of certain kinases .
Action Environment
The action of MFCD22666053 can be influenced by various environmental factors. For instance, the compound is typically stored under nitrogen at -20°C , suggesting that it may be sensitive to oxygen and temperature. Additionally, the efficacy of the compound as a catalyst can depend on factors such as the concentration of the reactants, the temperature and pressure of the reaction, and the presence of other substances .
Safety and Hazards
Direcciones Futuras
Tris(dibenzylideneacetone)platinum(0) has shown significant anticancer effects in preclinical models of hepatocellular carcinoma and multiple myeloma by regulating the STAT3 signaling pathway . Further preclinical evaluation of Tris(dibenzylideneacetone)platinum(0) and related complexes is warranted .
Propiedades
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one;platinum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKYVXQHHOSKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42O3Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dibenzylideneacetone)platinum(0) | |
CAS RN |
11072-92-7 | |
| Record name | Tris(dibenzylideneacetone)platinum(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





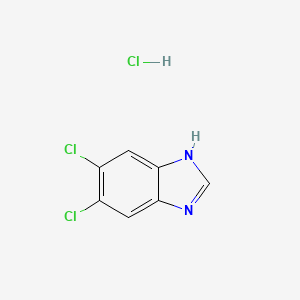
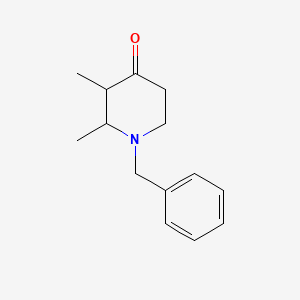
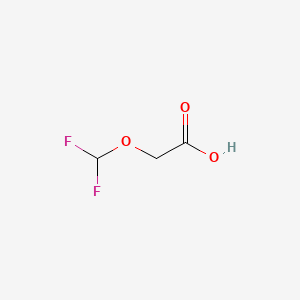
![3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B3417566.png)
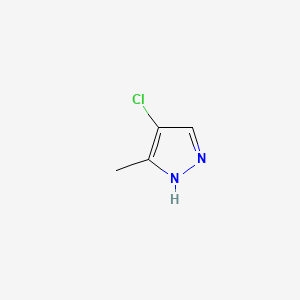
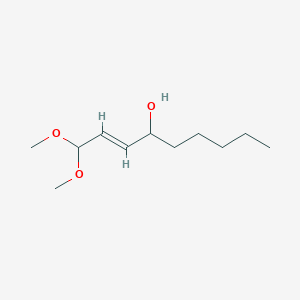


![Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)](/img/structure/B3417606.png)

